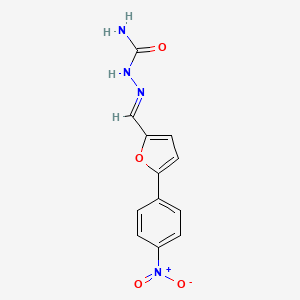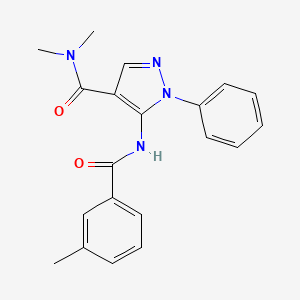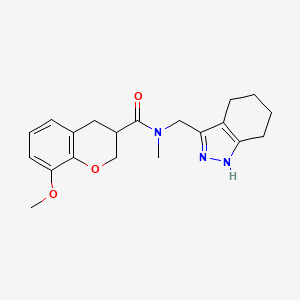![molecular formula C17H19NO3 B5582399 3-(2-hydroxyphenyl)-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B5582399.png)
3-(2-hydroxyphenyl)-N-[(4-methoxyphenyl)methyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-hydroxyphenyl)-N-[(4-methoxyphenyl)methyl]propanamide is an organic compound with a complex structure that includes both hydroxy and methoxy functional groups
Mécanisme D'action
Safety and Hazards
Orientations Futures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-hydroxyphenyl)-N-[(4-methoxyphenyl)methyl]propanamide typically involves the reaction of 2-hydroxybenzaldehyde with 4-methoxybenzylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as hydrochloric acid. The mixture is heated under reflux for several hours to ensure complete reaction. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated purification systems can streamline the process and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-hydroxyphenyl)-N-[(4-methoxyphenyl)methyl]propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction can produce an alcohol. Substitution reactions can result in the formation of various derivatives with different functional groups.
Applications De Recherche Scientifique
3-(2-hydroxyphenyl)-N-[(4-methoxyphenyl)methyl]propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-(4-hydroxyphenyl)propionate: This compound has a similar structure but lacks the methoxy group.
4-Methoxyphenylacetic acid: This compound contains the methoxy group but has a different overall structure.
Uniqueness
3-(2-hydroxyphenyl)-N-[(4-methoxyphenyl)methyl]propanamide is unique due to the presence of both hydroxy and methoxy groups, which confer specific chemical and biological properties. These functional groups allow for a wide range of chemical modifications and interactions with biological targets, making the compound versatile for various applications.
Propriétés
IUPAC Name |
3-(2-hydroxyphenyl)-N-[(4-methoxyphenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-21-15-9-6-13(7-10-15)12-18-17(20)11-8-14-4-2-3-5-16(14)19/h2-7,9-10,19H,8,11-12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOFZWKHXYTYVKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CCC2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-methyl-N-[(5-methyl-2-pyrazinyl)methyl]-3-(2-oxo-1-imidazolidinyl)benzamide](/img/structure/B5582317.png)
![5-chloro-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B5582324.png)
![2-(4-{[3-(4-fluorobenzyl)-1-piperidinyl]carbonyl}-1-piperidinyl)acetamide](/img/structure/B5582329.png)
![(5-isoxazolylmethyl){[2-(4-methoxyphenyl)-7-methyl-3-quinolinyl]methyl}methylamine](/img/structure/B5582331.png)
![methyl 3-chloro-6-(4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B5582334.png)
![N-[1-(3-isoxazolyl)ethyl]-2-[3-(methoxymethyl)-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-methylacetamide](/img/structure/B5582336.png)

![3-allyl-1-[(5-methyl-2-thienyl)methyl]piperidine-3-carboxylic acid](/img/structure/B5582346.png)
![2-[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-5-(trifluoromethyl)pyridine](/img/structure/B5582354.png)

![3-({3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}amino)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5582372.png)

![(3R*,4R*)-4-amino-1-[3-fluoro-5-(trifluoromethyl)benzyl]piperidin-3-ol](/img/structure/B5582403.png)
![N-[1-(1-ethyl-1H-1,2,4-triazol-5-yl)propyl]-5-methoxy-1-methyl-1H-indole-2-carboxamide](/img/structure/B5582405.png)
